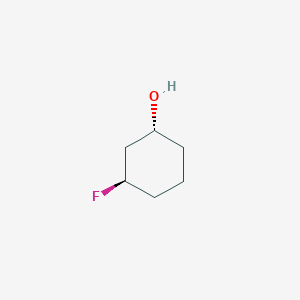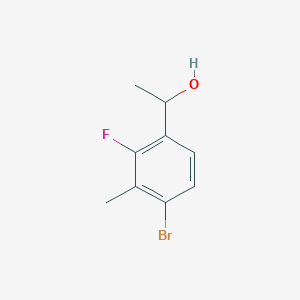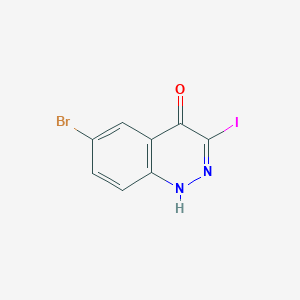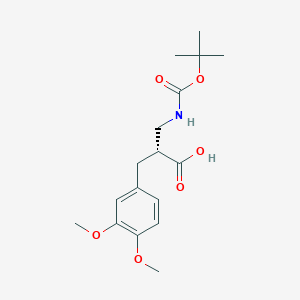
(R)-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3,4-dimethoxybenzyl group on the side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Side Chain: The 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The protected amino acid is coupled with the side chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Peptides: The compound can be used as a building block in the synthesis of peptides and other complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibitors: It can be studied as a potential inhibitor of enzymes involved in metabolic pathways.
Protein Engineering: The compound can be used in the design of novel proteins with specific functions.
Medicine
Drug Development: It can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of biological targets.
Industry
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Agriculture: The compound can be explored for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The 3,4-dimethoxybenzyl group can interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: A similar compound with a single methoxy group on the benzyl ring.
®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dihydroxybenzyl)propanoic acid: A compound with hydroxyl groups instead of methoxy groups on the benzyl ring.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 3,4-dimethoxybenzyl group, which confer specific chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Formule moléculaire |
C17H25NO6 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2R)-2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Clé InChI |
UGEBZNZKJMHIFD-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


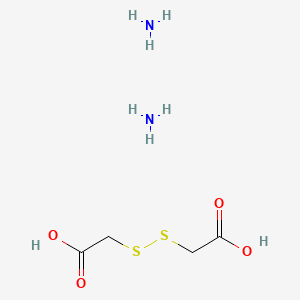

![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)






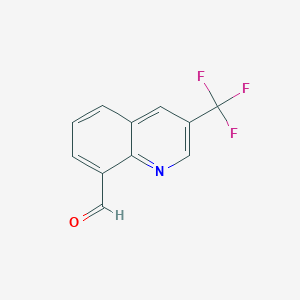
![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
